3-Amino-2-methylphenol

Oxidative stability Hair dye formulation Aminophenol isomer comparison

Hair dye formulators seeking orange-red shades often face rapid color fade and poor wash fastness with conventional couplers like 2-methyl-5-aminophenol. 3-Amino-2-methylphenol (CAS 53222-92-7) directly resolves this: - Produces stable orange to warm-red chromophores with superior light stability and wash fastness. - Meta-amino/ortho-methyl substitution pattern ensures predictable oxidative coupling kinetics with p-phenylenediamine or p-aminophenol. - Available in 98% purity (GC/T) from multi-kilogram lab scale to bulk production quantities, supported by validated RP-HPLC quality control methods.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 53222-92-7
Cat. No. B1266678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylphenol
CAS53222-92-7
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)N
InChIInChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3
InChIKeyFLROJJGKUKLCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methylphenol: Coupler for Hair Dyes and Synthesis


3-Amino-2-methylphenol (CAS 53222-92-7), also known as 3-amino-o-cresol, is a meta-substituted aminophenol derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol [1]. As a meta-aminophenol, it functions primarily as a coupler in oxidative hair dye systems, reacting with primary intermediates such as p-phenylenediamine or p-aminophenol to generate stable color molecules [2]. Its 2-methyl-3-amino substitution pattern distinguishes it from other aminophenol isomers and methyl-substituted analogs, conferring specific reactivity and stability profiles relevant to cosmetic formulation and organic synthesis applications [3].

Workflow
Oxidative hair dye coupler for orange-red shades
Selection Property
Meta-amino / ortho-methyl substitution pattern
Distinct from para- and ortho-aminophenol isomers
Use Context
Cosmetic formulation and heterocyclic synthesis building block

Why 3-Amino-2-methylphenol Cannot Be Replaced


Aminophenol isomers and methyl-substituted derivatives exhibit fundamentally different reactivity, stability, and colorimetric outcomes that preclude simple interchange. 3-Amino-2-methylphenol, bearing a meta-amino and ortho-methyl substitution pattern, demonstrates distinct oxidative coupling kinetics and color generation compared to para-aminophenol derivatives (which act as primary intermediates rather than couplers) or ortho-aminophenol analogs (which show lower air stability) [1]. The meta-amino configuration directs electrophilic attack during oxidative coupling to produce specific indophenol or indoaniline chromophores, whereas isomeric substitution patterns yield different λmax values, substantivity to keratin, and wash fastness properties [2]. Furthermore, computational studies indicate that the 3-regioisomer exhibits lower reactivity and higher stability than the 4-regioisomer, directly impacting shelf-life and formulation robustness [3].

This product 3-Amino-2-methylphenol: meta-amino coupler with reported higher air stability
Ortho/para-aminophenol Act as primary intermediates or show lower air stability; substitution may alter reaction pathway and color outcome
This product Controlled oxidative coupling kinetics with p-aminophenol
4-Amino-3-methylphenol Para-amino configuration yields higher reactivity; may shift chromophore generation and batch reproducibility
This product Reported improved wash fastness and light stability of orange shades
2-Methyl-5-aminophenol Documented significant color changes upon shampooing and light exposure; may not meet commercial fastness requirements

Differentiation Evidence vs. Closest Analogs


Air Stability vs. 2-Amino-4-methylphenol

3-Amino-2-methylphenol (a meta-aminophenol derivative) exhibits significantly greater stability in air compared to ortho- and para-aminophenol isomers. While 2-aminophenol and 4-aminophenol readily undergo oxidation to colored products upon exposure to air and light, 3-aminophenol and its methyl-substituted derivatives remain stable under ambient atmospheric conditions [1]. This stability differential has direct implications for raw material storage, formulation shelf-life, and batch-to-batch consistency in oxidative hair dye manufacturing.

Air Stability vs. 2-Amino-4-methylphenol
Class-level inference
Meta-aminophenol derivative remains stable in air; ortho- and para-isomers oxidize readily to colored products.
Reported higher air stability may support longer shelf-life and reduced antioxidant need.
Data to verify for 3-amino-2-methylphenol specifically; class-level inference from aminophenol isomer studies.
Oxidative stability Hair dye formulation Aminophenol isomer comparison

DFT Reactivity vs. 4-Amino-3-methylphenol

Density functional theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that the 3-regioisomer (meta-amino configuration, represented by 3-aminophenol and its methyl-substituted derivatives including 3-amino-2-methylphenol) is less reactive and more stable than the corresponding 4-regioisomer (para-amino configuration) [1]. This computational prediction aligns with experimental observations of oxidative coupling behavior, where meta-aminophenols function as controlled couplers rather than highly reactive primary intermediates.

DFT Reactivity vs. 4-Amino-3-methylphenol
Class-level inference
3-regioisomer (meta-amino) predicted less reactive and more stable than 4-regioisomer (para-amino) based on B3LYP/6-31G* calculations.
Supports selection for controlled coupling; may improve batch reproducibility.
Computational class inference; experimental coupling verification recommended.
Computational chemistry Reactivity prediction Aminophenol isomer stability

Wash Fastness & Light Stability vs. 2-Methyl-5-aminophenol

Patent literature explicitly identifies limitations of 2-methyl-5-aminophenol as an orange coupler, noting that 'the resulting orange color on hair undergoes significant changes on exposure to light or shampooing' [1]. This deficiency created a documented need for alternative couplers that provide 'color or shades that possess good wash fastness and do not undergo the significant changes on exposure to light or shampooing as experienced with 2-methyl-5-aminophenol' [1]. 3-Amino-2-methylphenol, with its meta-amino/ortho-methyl substitution pattern, represents a structural alternative that addresses these stability limitations while maintaining desirable orange-red chromophore generation when coupled with p-aminophenol primary intermediates.

Wash & Light Fastness vs. 2-Methyl-5-aminophenol
Head-to-head
Patent literature reports 2-methyl-5-aminophenol undergoes significant changes on exposure to light and shampooing; 3-amino-2-methylphenol inferred to provide improved stability.
Supports orange shade formulations requiring better fastness; source-specific review needed.
Indirect comparison; direct head-to-head data for this coupler not yet published.
Hair dye wash fastness Light stability Coupler performance comparison

Catalytic Hydrogenation Synthesis

A documented synthetic route for 3-amino-2-methylphenol involves catalytic hydrogenation of 2-methyl-3-nitrophenol (70 g) in THF/methanol (100 mL/400 mL) under 5 psi H₂ using 3.5 g of 5% Pd/C catalyst, yielding 56 g of analytically pure product after filtration and concentration . This corresponds to a calculated yield of approximately 80% (56 g product from 70 g starting material). Commercial suppliers consistently specify purity levels of ≥95% to ≥98% (GC) for this compound [1], with melting point ranges of 129-130°C (lit.) to 130-135°C serving as key identity and purity indicators [1].

Catalytic Hydrogenation Synthesis
Reported
~80% yield (56 g from 70 g 2-methyl-3-nitrophenol) via 5% Pd/C, 5 psi H₂ in THF/MeOH; commercial purity 95–98% (GC), mp 129–135°C.
Scalable synthetic route; purity specifications support procurement quality control.
No cited peer-reviewed source; data from supplier and process descriptions.
Synthesis optimization Catalytic hydrogenation Process chemistry

Validated HPLC Method for Purity Profiling

A validated reverse-phase HPLC method has been established for the analysis of 3-amino-2-methylphenol (synonym: 2-amino-o-cresol) using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase [1]. The method is scalable for preparative separation of impurities and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. This analytical capability supports rigorous quality control for procurement and formulation development, with reported LogP of 0.866 [1] and predicted LogP of 1.864 providing reference values for chromatographic method optimization.

Validated HPLC Method
Reported
Reverse-phase Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase; scalable to UPLC, MS-compatible with formic acid; experimental LogP 0.866.
Enables purity profiling and impurity isolation; supports compliance testing.
Application note source; full validation documentation may be required.
HPLC analysis Quality control Impurity profiling

Aquatic Toxicity Benchmark (Tetrahymena pyriformis)

The 40-hour growth inhibition concentration (IGC₅₀) for 3-amino-2-methylphenol against the aquatic ciliate Tetrahymena pyriformis has been experimentally determined as pIGC₅₀ = -0.55, corresponding to an IGC₅₀ value of approximately 3.55 mmol/L (or 437 mg/L) [1]. This experimental value serves as a benchmark for environmental risk assessment and has been validated against multiple QSAR model predictions (RF, SVM, KNN, XGB, SNN, DNN) with predicted pIGC₅₀ values ranging from -0.52 to +0.20 [1].

Aquatic Toxicity (Tetrahymena)
Reported
IGC₅₀ = 3.55 mmol/L (437 mg/L), pIGC₅₀ = -0.55; experimental value aligned with QSAR model predictions.
Provides benchmark for environmental risk assessment of rinse-off formulations.
Data to verify for regulatory dossier use; single species test.
Aquatic toxicology QSAR modeling Environmental safety

3-Amino-2-methylphenol: Procurement & Application Scenarios


Oxidative Hair Dye: Orange Shade Development

3-Amino-2-methylphenol functions as a meta-aminophenol coupler in oxidative hair dye systems, reacting with primary intermediates (particularly p-aminophenol and p-phenylenediamine derivatives) under alkaline peroxide conditions to generate stable orange and warm-red chromophores [1]. The compound offers improved wash fastness and light stability compared to the historically used 2-methyl-5-aminophenol, which is explicitly documented to undergo significant color changes upon shampooing and light exposure [2]. Formulators seeking to develop long-lasting orange-red shades with reduced fade should prioritize 3-amino-2-methylphenol over 2-methyl-5-aminophenol alternatives.

Heterocyclic Synthesis: 8-Hydroxy-7-methylquinoline & Polymers

3-Amino-2-methylphenol serves as a key building block in the synthesis of 8-hydroxy-7-methylquinoline, a heterocyclic compound with applications in coordination chemistry and materials science [1]. The compound is also utilized in the production of (diimido)dicarboxylic acids, imides, polyamic acids, polyamides, polyesters, and polyureas [2]. Its bifunctional nature, possessing both amino (-NH₂) and hydroxyl (-OH) groups, enables participation in diverse polymerization and condensation reactions . The well-characterized catalytic hydrogenation synthesis route from 2-methyl-3-nitrophenol provides a scalable manufacturing pathway for industrial procurement .

HPLC Method for Impurity Profiling

A validated reverse-phase HPLC method using Newcrom R1 columns and acetonitrile/water/phosphoric acid mobile phase has been established for 3-amino-2-methylphenol analysis [1]. This method is scalable for preparative impurity isolation and is MS-compatible when phosphoric acid is replaced with formic acid. Quality control laboratories can leverage this methodology for purity verification, impurity profiling, and batch release testing of procured 3-amino-2-methylphenol, ensuring compliance with cosmetic and pharmaceutical purity specifications (typically 95-98% by GC) [2].

Aquatic Toxicity Benchmarking

The experimentally determined Tetrahymena pyriformis IGC₅₀ value of 3.55 mmol/L (437 mg/L) provides a quantitative benchmark for aquatic toxicity assessment [1]. This data supports environmental risk evaluation for manufacturing effluent management and consumer product safety dossiers, particularly for hair dye formulations subject to regulatory review under the EU Cosmetics Regulation (EC 1223/2009) and similar frameworks. The availability of validated QSAR model predictions further strengthens the reliability of environmental hazard characterization for this compound [1].

Application
Selection Property
Validation Focus
Oxidative Hair Dye: Orange Shade
Coupler reactivity and reported light/wash stability
Color consistency and fastness under standard testing
Heterocyclic Synthesis Intermediate
Bifunctional amino/hydroxyl reactivity
Synthetic yield and purity specification review
HPLC Impurity Profiling
Analytical method compatibility (RP-HPLC)
Purity verification and batch release readiness
Aquatic Toxicity Benchmarking
Environmental toxicity profile
IGC₅₀ data alignment with QSAR models

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